molecular formula C14H9Cl2N3O2S B2573430 N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-49-8

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2573430
CAS No.: 851945-49-8
M. Wt: 354.21
InChI Key: GHCZKBGGPWSLJB-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The molecule is substituted at position 6 with a carboxamide group linked to a 3,4-dichlorophenyl moiety and at position 3 with a methyl group.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-6-22-14-17-5-9(13(21)19(7)14)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZKBGGPWSLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dichloroaniline with a suitable thiazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of chloro groups with the nucleophile.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Thiazolo-Pyrimidine Core

Substituent Modifications at the Carboxamide Position
  • N-(4-Methoxyphenyl) Analogs: The compound 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide () replaces the 3,4-dichlorophenyl group with a 4-methoxyphenyl substituent. The methoxy group’s electron-donating nature may also alter binding affinity in biological targets .
  • Phenyltriazole Derivatives :
    Compound 8 () introduces a 4-phenyl-1,2,4-triazole-3-thiol group at position 3. The addition of a triazole ring enhances hydrogen-bonding capacity, which could improve interaction with enzymatic active sites .

Modifications in the Fused Ring System
  • Thiadiazolo-Pyrimidine Analogs: Derivatives like 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine () replace the thiazole ring with a thiadiazole moiety.
  • Thieno-Pyrimidine Derivatives: Thieno[2,3-d]pyrimidine analogs () substitute the thiazole ring with a thiophene system. This change alters electronic distribution, as sulfur in thiophene is less basic than in thiazole, affecting reactivity in electrophilic substitutions .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Key Thiazolo-Pyrimidine Derivatives
Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Features (¹H NMR, δ ppm)
Target Compound 3,4-Dichlorophenyl, Methyl N/A N/A N/A
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-TMB)-thiazolo[3,2-a]pyrimidine-6-carboxylate 2,4,6-Trimethoxybenzylidene 78 154–155 δ 2.32 (s, CH₃), δ 7.45–7.52 (m, aromatic)
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Methoxyphenyl N/A N/A δ 3.81 (s, OCH₃), δ 7.12–7.89 (m, aromatic)
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]thieno[2,3-d]pyrimidin-4-amine Thieno-pyrimidine core 27 >250 δ 8.21 (s, NH), δ 7.50–7.98 (m, dichlorophenyl)

Notes:

  • The target compound’s dichlorophenyl group likely results in higher lipophilicity (logP) compared to methoxy or trimethoxybenzylidene derivatives, impacting membrane permeability.
  • Crystal structures () reveal that thiazolo-pyrimidine rings adopt a puckered conformation (deviation: 0.224 Å from plane), stabilizing via C–H···O hydrogen bonds .

Biological Activity

N-(3,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also referred to as NSC 712003, is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been identified as a small molecule inhibitor targeting various kinases, including FLT3 and Aurora kinases, which are crucial in cancer cell proliferation and survival. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core structure characterized by:

  • A fused thiazole and pyrimidine ring system.
  • A carboxamide functional group enhancing its reactivity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H9Cl2N3O
Molecular Weight285.13 g/mol
CAS Number5429-88-9

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown activity against FLT3-mutated Acute Myeloid Leukemia (AML) cells. The mechanism involves inhibition of FLT3 signaling pathways leading to cell cycle arrest and apoptosis.

Case Studies

  • FLT3-Mutated AML : In preclinical trials, NSC 712003 demonstrated significant cytotoxicity against AML cells harboring FLT3 mutations. The compound effectively induced apoptosis and inhibited cell proliferation in these models .
  • Combination Therapy : Research indicates that combining NSC 712003 with traditional chemotherapy agents like cytarabine enhances its efficacy. This combination approach has shown promise in overcoming resistance mechanisms often seen in cancer therapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported its effectiveness primarily against Gram-positive bacteria.

Antimicrobial Efficacy

  • Bacterial Strains Tested : The compound was evaluated against several strains including Staphylococcus aureus and Bacillus cereus.
  • Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of key enzymatic processes necessary for bacterial growth and replication .

Summary of Biological Activities

Table 2: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AnticancerHighEffective against FLT3-mutated AML
AntimicrobialModerate to HighActive against Gram-positive bacteria
Enzyme InhibitionSignificantInhibits kinases involved in cell proliferation

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It disrupts critical signaling pathways involved in cancer cell survival and proliferation.

  • FLT3 Inhibition : By inhibiting the FLT3 receptor tyrosine kinase, the compound prevents downstream signaling that promotes cell growth.
  • Aurora Kinase Inhibition : Targeting Aurora kinases leads to mitotic arrest and subsequent apoptosis in cancer cells.

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